Comparison of Physical State and Melting Point Across Aminotrifluoromethylpyridine Regioisomers
The 2-amino-4-substituted regioisomer exhibits a substantially higher melting point (70–74 °C) compared to the 2-amino-5-substituted analog (45–49 °C) and the 2-amino-6-substituted analog (85–89 °C) . This positions the compound in a favorable intermediate range for handling: it remains a stable crystalline solid at ambient temperature, unlike lower-melting-point analogs which may be prone to sintering or hygroscopic uptake, while avoiding the elevated melting point of the 6-substituted isomer which may complicate solvent-free derivatization or require higher energy input for melt-phase reactions.
| Evidence Dimension | Melting Point (Range, °C) |
|---|---|
| Target Compound Data | 70–74 |
| Comparator Or Baseline | 2-Amino-5-(trifluoromethyl)pyridine: 45–49; 2-Amino-6-(trifluoromethyl)pyridine: 85–89 |
| Quantified Difference | +21 to +29 °C vs. 5-isomer; -15 to -19 °C vs. 6-isomer |
| Conditions | Reported melting point ranges from supplier technical datasheets and analytical certificates (Sigma-Aldrich, TCI, Fisher Scientific) |
Why This Matters
A distinct melting point influences ease of handling, purification by recrystallization, and storage stability, reducing operational friction in laboratory-scale synthesis and large-scale procurement.
